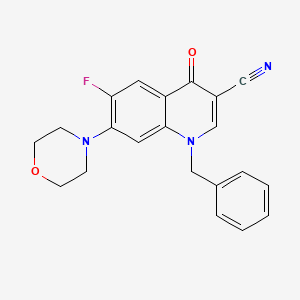
1-ベンジル-6-フルオロ-7-モルホリン-4-イル-4-オキソキノリン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of multiple functional groups such as benzyl, fluoro, morpholinyl, oxo, and carbonitrile makes it a versatile molecule for chemical modifications and biological interactions.
科学的研究の応用
1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
The synthesis of 1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Functional Groups: The benzyl, fluoro, and morpholinyl groups are introduced through nucleophilic substitution reactions. For instance, the fluoro group can be added via halogen exchange reactions using fluorinating agents.
Final Cyclization and Oxidation: The final steps involve cyclization to form the quinoline ring and oxidation to introduce the oxo group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to hydroxyl or other reduced forms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
Chloroquine: Known for its anti-malarial activity, chloroquine has a simpler structure but shares the quinoline core.
Ciprofloxacin: An antibiotic with a fluoroquinolone structure, ciprofloxacin has a similar fluoro group but different functional groups overall.
Quinoline-3-carbonitrile: A simpler analog without the benzyl and morpholinyl groups, used in various chemical syntheses.
The uniqueness of 1-Benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile lies in its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity.
特性
IUPAC Name |
1-benzyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-18-10-17-19(11-20(18)24-6-8-27-9-7-24)25(14-16(12-23)21(17)26)13-15-4-2-1-3-5-15/h1-5,10-11,14H,6-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSNAOQTUDKEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2370549.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)
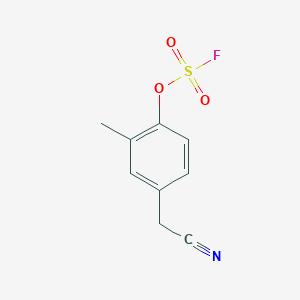

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)
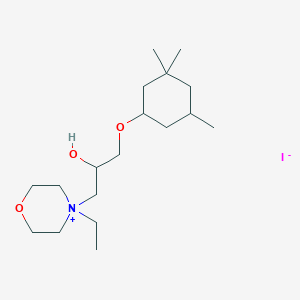
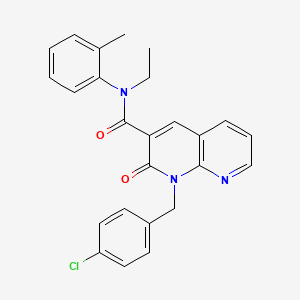
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)
![N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2370562.png)
![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
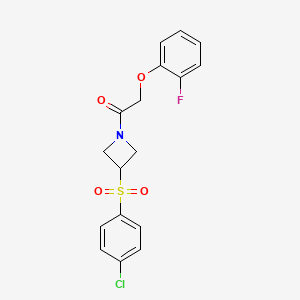
![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)

![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
